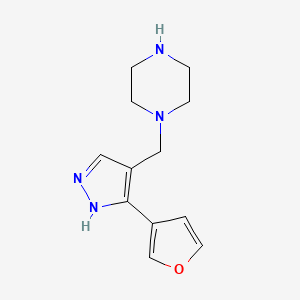

![molecular formula C12H24N2O B1491050 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine CAS No. 2098038-50-5](/img/structure/B1491050.png)

4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine

Overview

Description

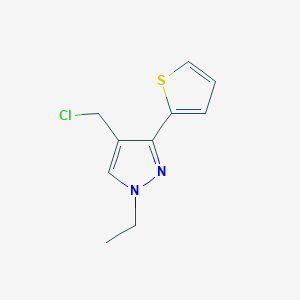

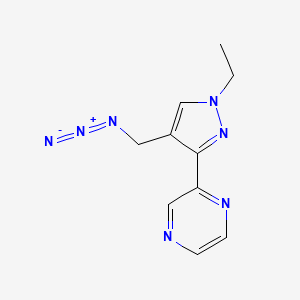

The compound “4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine” is a complex organic molecule. It contains an azaspirodecan ring, which is a type of spiro compound where one of the atoms in the ring is a nitrogen . The “ethoxymethyl” group suggests the presence of an ether and an alkyl group attached to the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized via three-component cyclocondensation reactions . Another method involves the reaction of aldehydes and ketones with primary amines to form imine derivatives .Chemical Reactions Analysis

Amines, such as the one present in this compound, are known to undergo a variety of reactions. They can react with aldehydes and ketones to form imines, a process that is acid-catalyzed and reversible . They can also react with acid chlorides to form amides .Scientific Research Applications

Antimicrobial and Antiviral Activities

Research into compounds structurally related to "4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine" includes the synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one for their antimicrobial activity. These compounds exhibited moderate to good activity against microbes such as S. aureus, E. coli, P. aeruginosa, and B. subtilis, highlighting the potential of such structures in developing new antimicrobial agents (Singh et al., 2021). Similarly, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their anti-coronavirus activity, with some compounds showing significant inhibitory effects on human coronavirus 229E replication, suggesting the relevance of these scaffolds in antiviral drug development (Apaydın et al., 2019).

Water Treatment Applications

A calix[4]arene-based polymer, incorporating a Mannich base derivative structurally related to the azaspiro[4.5]decan structure, demonstrated high removal efficiency for water-soluble carcinogenic azo dyes and aromatic amines. This study showcases the utility of such compounds in water treatment processes, particularly in the adsorption and removal of hazardous substances from water sources (Akceylan et al., 2009).

Synthesis and Chemical Properties

Research into the synthesis of compounds related to "this compound" has led to the discovery of various methods and intermediates that contribute to the broader field of organic chemistry. For instance, the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones through intramolecular ipso-cyclization highlights innovative approaches to creating structurally complex and potentially bioactive compounds (Eligeti et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine is the Mu-Opioid Receptor (MOR). The MOR is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . It plays a crucial role in mediating and modulating analgesia and adverse effects .

Mode of Action

This compound acts as a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is referred to as “ligand bias” and is a key feature of this compound .

Biochemical Pathways

The compound’s interaction with the MOR affects the opioid pathways, leading to analgesic effects. By selectively activating the G protein pathway over the β-arrestin pathway, it can produce therapeutic analgesic effects with reduced adverse effects . This is a significant advancement in the understanding of opioid mechanisms in inducing analgesia .

Result of Action

The molecular and cellular effects of this compound’s action are primarily analgesic. This selective activation can potentially lead to safer, better-tolerated, and more efficacious drugs .

properties

IUPAC Name |

4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-15-9-11-8-14(13)10-12(11)6-4-3-5-7-12/h11H,2-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPJVOAMVSPMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

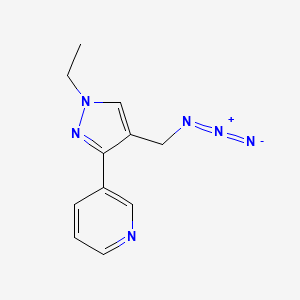

![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)